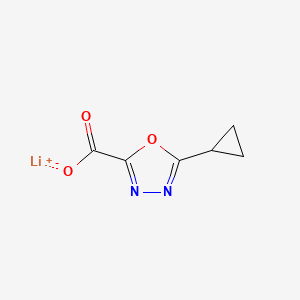![molecular formula C9H7F2N3O2 B1459516 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1858255-65-8](/img/structure/B1459516.png)
4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
This compound, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It’s a laboratory chemical and not recommended for food, drug, pesticide or biocidal product use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.13 g/mol , a refractive index of 1.584 , a boiling point of 252-255 °C , and a density of 1.33 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Microwave-Assisted Synthesis : A study discussed the synthesis of novel 2,4-dihydro-3H-1,2,4-triazol-3-ones using microwave irradiation, showcasing a modern technique in chemical synthesis (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
- Structural Analysis : Research on the crystal structure of related triazole compounds provides insights into their molecular configuration, essential for understanding their chemical properties (Xu Liang, 2009).
Biological Activities
- Antimicrobial Activities : Studies have synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Chemistry
- Electron-Transporting Segments in Copoly(Aryl Ether)s : Research into the incorporation of triazole units into polymers for enhanced electron affinity, a significant aspect in material science and electronic applications (Shimn-Horng Chen & Yun Chen, 2004).
- Computational Chemistry Studies : The computational study of triazole derivatives adds a dimension to understanding their structural and electronic properties, vital for the development of new materials and drugs (Ünlüer et al., 2020).
Organic Chemistry
- Deprotometalation-Iodolysis : Exploring the reactivity of triazole compounds in organic synthesis, particularly in the context of forming resveratrol analogues, emphasizes their role in synthetic organic chemistry (Nagaradja et al., 2015).
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c10-8(11)16-7-3-1-2-6(4-7)14-5-12-13-9(14)15/h1-5,8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWIRPCODYOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)












